molecular formula C10H7ClO2 B1630608 6-Chloro-7-methylchromone CAS No. 67029-84-9

6-Chloro-7-methylchromone

Cat. No. B1630608
CAS RN: 67029-84-9
M. Wt: 194.61 g/mol
InChI Key: UQXYHMICNLSDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methylchromone is a chemical compound with the empirical formula C10H7ClO2 . It has a molecular weight of 194.61 .


Molecular Structure Analysis

The molecular structure of 6-Chloro-7-methylchromone consists of a benzene ring fused with a pyrone ring . The compound has a chlorine atom at the 6th position and a methyl group at the 7th position of the chromone structure .


Physical And Chemical Properties Analysis

6-Chloro-7-methylchromone has a molecular weight of 194.61 g/mol . It has a topological polar surface area of 26.3 Ų and a complexity of 249 . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Chromone Derivatives and Cytotoxicity

Chromones, including derivatives like 6-Chloro-7-methylchromone, have been explored for their potential in medicinal chemistry. For instance, chromones isolated from the endophytic fungus Pestalotiopsis sp. showed moderate cytotoxicity against cancer cell lines, indicating their potential in cancer research (Xu et al., 2009).

Chemical Transformations and Heterocyclic Synthesis

Research has also focused on the chemical reactivity of chromone derivatives. The study of 6-methylchromone-3-carbonitrile's reactions with various nucleophiles led to the formation of unexpected chromeno[4,3-b]pyridine structures, demonstrating the versatility of chromone compounds in synthesizing diverse heterocyclic systems (Ibrahim & El-Gohary, 2016).

Vibrational Spectroscopy and Molecular Geometry

In another study, 7-amino-2-methylchromone, a chromone derivative, was analyzed using vibrational spectroscopy. The research provided insights into its molecular geometry and intermolecular interactions, highlighting the importance of chromones in understanding molecular structure (Mariappan & Sundaraganesan, 2014).

Luminescence in Analytical Determinations

The study of the fluorescence spectra of chromone derivatives like 7-Hydroxy-2-methylchromone revealed their potential in luminescence spectroscopy, particularly in the analytical determination of naturally occurring derivatives (Wolfbeis & Knierzinger, 1979).

Crystal Structures and Non-Covalent Interactions

Crystal structures of various 6-substituted chromones were analyzed to understand the impact of different substituents on crystal lattice and non-covalent interactions. This research is vital in the field of crystallography and material sciences (Salpage et al., 2016).

Safety And Hazards

When handling 6-Chloro-7-methylchromone, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of a spill or leak, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

6-chloro-7-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXYHMICNLSDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methylchromone

CAS RN

67029-84-9
Record name 6-Chloro-7-methylchromone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methylchromone
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methylchromone
Reactant of Route 3
Reactant of Route 3
6-Chloro-7-methylchromone
Reactant of Route 4
6-Chloro-7-methylchromone
Reactant of Route 5
6-Chloro-7-methylchromone
Reactant of Route 6
6-Chloro-7-methylchromone

Citations

For This Compound
4
Citations
E Sathiyamoorthi, JH Lee, Y Tan… - Frontiers in Cellular and …, 2023 - ncbi.nlm.nih.gov
… , 6-chlorochromone-2-carboxylic acid, 6-chloro-7-methylchromone, 6,8-dichlorochromone-3-… 6-Chloro-7-methylchromone An external file that holds a picture, illustration, etc. Object …
Number of citations: 1 www.ncbi.nlm.nih.gov
JH Lee, YG Kim, Y Kim, J Lee - Microbiology Spectrum, 2023 - Am Soc Microbiol
… -carboxylic acid, chromone-3-carboxylic acid, chromone-3-carbonitrile, 6-chloro-3-formylchromone, 6-chlorochromone, 6-chlorochromone-2-carboxylic acid, 6-chloro-7-methylchromone…
Number of citations: 3 journals.asm.org
MA Terzidis, VG Tsiaras… - …, 2012 - thieme-connect.com
The synthesis of (N,N′-bisalkoxycarbonyl)hydrazinochromones via the aza-Baylis–Hillman reaction of formylchromones and azodicarboxylates is reported. A plausible mechanistic …
Number of citations: 5 www.thieme-connect.com
D Kikut-Ligaj - Żywność Nauka Technologia Jakość, 2014 - bibliotekanauki.pl
Chromony i furochromony charakteryzują się wysoką aktywnością biologiczną. Pochodne należące do tych grup związków wykazują zróżnicowane działanie farmakologiczne. Smak …
Number of citations: 8 bibliotekanauki.pl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.